2,4-Dichlorobenzenesulfonyl chloride

Medicinal chemistry Drug design Physicochemical properties

Problem: Medicinal chemists require a consistent, high-electrophilicity sulfonyl chloride for reproducible sulfonamide-based drug synthesis. Solution: 2,4-Dichlorobenzenesulfonyl chloride delivers validated reactivity for constructing anticancer, antibacterial, and anti-inflammatory scaffolds. • Enables chalcone-sulfonamide hybrids with IC50 0.89-9.63 µg/mL against HeLa, HL-60, AGS cancer cells. • 2,4-dichloro substitution ensures superior reaction kinetics vs. mono-substituted or unsubstituted analogs. • Sourced with Certificate of Analysis; custom packaging from grams to bulk available.

Molecular Formula C6H3Cl3O2S
Molecular Weight 245.5 g/mol
CAS No. 16271-33-3
Cat. No. B102000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzenesulfonyl chloride
CAS16271-33-3
Molecular FormulaC6H3Cl3O2S
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H3Cl3O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
InChIKeyFDTPBIKNYWQLAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzenesulfonyl Chloride: Compound Overview


2,4-Dichlorobenzenesulfonyl chloride (CAS 16271-33-3) is an aromatic sulfonyl chloride building block characterized by a molecular formula of C6H3Cl3O2S and a molecular weight of 245.51 [1]. The compound features a benzenesulfonyl chloride core bearing chlorine substituents at the 2- and 4-positions of the aromatic ring . This electrophilic reagent serves as a critical intermediate for introducing the 2,4-dichlorobenzenesulfonyl moiety into small molecules, predominantly through sulfonamide bond formation via nucleophilic substitution at the sulfonyl sulfur center [2]. Its primary utility lies in the construction of sulfonamide-containing bioactive compounds, with documented applications in anticancer, antibacterial, and anti-inflammatory drug discovery programs [2][3].

Why 2,4-Dichlorobenzenesulfonyl Chloride Cannot Be Substituted


The 2,4-dichloro substitution pattern on the benzenesulfonyl chloride scaffold imparts electronic and steric properties that cannot be replicated by unsubstituted or mono-substituted analogs. The presence of two chlorine atoms at the ortho and para positions substantially increases the electrophilicity of the sulfonyl sulfur center while simultaneously influencing the lipophilicity and metabolic stability of the resulting sulfonamide products [1]. Comparative studies on aromatic sulfonyl chlorides demonstrate that substituent effects on the benzene ring modulate nucleophilic substitution rates according to Hammett relationships, with electron-withdrawing groups like chlorine accelerating reaction kinetics [2]. Consequently, substituting 2,4-dichlorobenzenesulfonyl chloride with 4-chlorobenzenesulfonyl chloride, 2-chlorobenzenesulfonyl chloride, or benzenesulfonyl chloride will yield structurally different sulfonamides with altered physicochemical properties, potentially compromising target binding affinity, cellular permeability, and in vivo pharmacokinetic profiles [1]. The quantifiable differences detailed in the evidence below substantiate why this specific building block must be sourced as specified in synthetic protocols.

2,4-Dichlorobenzenesulfonyl Chloride: Comparative Evidence


Lipophilicity Comparison: 2,4-Dichloro vs. Monochloro Sulfonamides

The 2,4-dichlorobenzenesulfonyl moiety confers significantly higher lipophilicity compared to its mono-chloro and unsubstituted counterparts. The calculated LogP (cLogP) value for 2,4-dichlorobenzenesulfonyl chloride is 3.21 . For comparison, 4-chlorobenzenesulfonyl chloride has a cLogP of approximately 2.12, while unsubstituted benzenesulfonyl chloride has a cLogP of approximately 1.28, based on computational predictions using the same methodology [1]. This represents an approximate 0.9-1.1 log unit increase per additional chlorine substituent [2].

Medicinal chemistry Drug design Physicochemical properties

Anticancer Activity of Nicotinyl Hydrazides

In a systematic study of nicotinyl arylsulfonylhydrazides as anticancer agents, the compound synthesized from 2,4-dichlorobenzenesulfonyl chloride (designated Compound 6d) demonstrated potent in vitro anticancer activity [1]. While the full comparative dataset across all aryl substitution patterns is not publicly tabulated in the primary reference, the study specifically highlights that the 2,4-dichloro substitution pattern was selected for further biological evaluation based on preliminary structure-activity relationship (SAR) analysis, indicating superior activity relative to other halogen substitution patterns evaluated in the same series [1]. The compound was also tested for antibacterial activity, demonstrating broad-spectrum in vitro efficacy [1].

Anticancer Structure-activity relationship Sulfonamide

Chalcone-Sulfonamide Hybrids: Potent Anticancer Activity

2,4-Dichlorobenzenesulfonyl chloride serves as the essential precursor for introducing the 2,4-dichlorobenzenesulfonamide pharmacophore into chalcone hybrid molecules. A 2024 study reported that a series of (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides (compounds 4-8), synthesized from this sulfonyl chloride, exhibited significant anticancer activity across multiple human cancer cell lines (HeLa, HL-60, AGS) with IC50 values ranging from 0.89 to 9.63 µg/mL [1]. Derivative 5 showed the highest potency against AGS gastric adenocarcinoma cells and was demonstrated to arrest the cell cycle in the subG0 phase, depolarize the mitochondrial membrane, and activate caspase-8 and -9 [1].

Anticancer Chalcone Hybrid molecules

VLA-4 Integrin Antagonist Synthesis

2,4-Dichlorobenzenesulfonyl chloride has been specifically employed in multiple patent applications as the sulfonylating agent of choice for generating substituted N-arylsulfonyl-proline derivatives that act as potent VLA-4 integrin antagonists [1][2][3]. In these synthetic schemes, the 2,4-dichloro substitution pattern is critical for achieving the desired binding affinity to the α4β1 (VLA-4) and α4β7 integrins, which are therapeutic targets for inflammatory and autoimmune disorders including asthma, multiple sclerosis, and inflammatory bowel disease [1]. The patents specifically disclose compounds bearing the 2,4-dichlorobenzenesulfonyl moiety, with no alternative substitution patterns described for the key examples [2][3].

Integrin antagonist Cell adhesion Autoimmune disease

Moisture Sensitivity & Handling Requirements

2,4-Dichlorobenzenesulfonyl chloride is classified as moisture-sensitive . This property necessitates storage under inert atmosphere and protection from humidity to prevent hydrolysis to the corresponding sulfonic acid . The compound is recommended to be stored at room temperature, preferably in a cool and dark place below 15°C, and under inert gas . In contrast, 4-chlorobenzenesulfonyl chloride and benzenesulfonyl chloride, while also reactive toward moisture, generally exhibit slower hydrolysis kinetics under identical conditions due to reduced electrophilicity at the sulfur center conferred by fewer electron-withdrawing chloro substituents [1].

Stability Storage Procurement

2,4-Dichlorobenzenesulfonyl Chloride: Research & Industrial Applications


Synthesis of Anticancer Chalcone-Sulfonamide Hybrids

Researchers focused on developing novel anticancer agents should utilize 2,4-dichlorobenzenesulfonyl chloride to construct chalcone-sulfonamide hybrid molecules. A 2024 study demonstrated that (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides synthesized from this building block exhibited IC50 values ranging from 0.89 to 9.63 µg/mL against HeLa, HL-60, and AGS cancer cell lines [1]. Derivative 5 showed the highest activity, inducing subG0 cell cycle arrest, mitochondrial membrane depolarization, and caspase activation in AGS gastric adenocarcinoma cells [1]. This validated pharmacophore makes 2,4-dichlorobenzenesulfonyl chloride an essential reagent for medicinal chemistry programs targeting anticancer sulfonamide scaffolds.

VLA-4 Integrin Antagonist Synthesis

For drug discovery programs targeting VLA-4 (α4β1) and α4β7 integrins—validated therapeutic targets in asthma, multiple sclerosis, and inflammatory bowel disease—2,4-dichlorobenzenesulfonyl chloride is the sulfonylating agent of choice. Multiple patents (US6271252B1, US6943180B2, DE69833654T2) disclose the synthesis of potent substituted N-arylsulfonyl-proline derivatives using this specific sulfonyl chloride [2][3][4]. The 2,4-dichloro substitution pattern is critical for achieving the desired binding affinity to the integrin targets, and no alternative aryl sulfonyl chlorides are exemplified in the key patent claims [2][3].

Nicotinyl Arylsulfonylhydrazides: Dual Anticancer & Antibacterial

Medicinal chemists developing dual-action anticancer and antibacterial agents should employ 2,4-dichlorobenzenesulfonyl chloride as the key sulfonylating reagent for generating nicotinyl arylsulfonylhydrazides [5]. In a peer-reviewed study, Compound 6d, synthesized from this sulfonyl chloride, demonstrated potent in vitro activity in both anticancer and antibacterial assays [5]. The 2,4-dichloro substitution pattern was selected for detailed evaluation based on favorable structure-activity relationships compared to other halogen substitution patterns, validating its utility in generating bioactive sulfonamide derivatives [5].

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